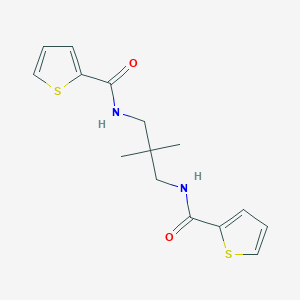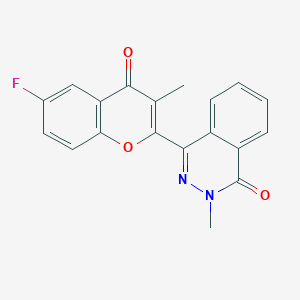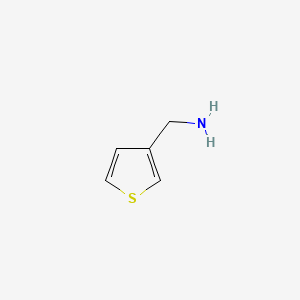
N,N'-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE): is an organic compound characterized by the presence of two thiophene carboxamide groups attached to a 2,2-dimethyl-1,3-propanediyl backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with thiophene-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide groups can be reduced to amines under appropriate conditions.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of N,N’-(2,2-dimethyl-1,3-propanediyl)di(2-thiophenemethylamine).
Substitution: Formation of halogenated thiophene derivatives.
科学的研究の応用
N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) involves its interaction with specific molecular targets. The thiophene rings can interact with biological macromolecules such as proteins or nucleic acids, potentially inhibiting their function. The carboxamide groups may also form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
類似化合物との比較
- N,N’-(2,2-Dimethyl-1,3-propanediyl)di(2-furamide)
- Neopentyl glycol diheptanoate
- 2,2-Dimethyl-1,3-propanediol
Comparison: N,N’-(2,2-DIMETHYL-1,3-PROPANEDIYL)DI(2-THIOPHENECARBOXAMIDE) is unique due to the presence of thiophene rings, which impart distinct electronic and steric properties compared to similar compounds like N,N’-(2,2-Dimethyl-1,3-propanediyl)di(2-furamide) that contain furan rings. The thiophene rings can enhance the compound’s stability and reactivity, making it suitable for specific applications in research and industry.
特性
分子式 |
C15H18N2O2S2 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC名 |
N-[2,2-dimethyl-3-(thiophene-2-carbonylamino)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H18N2O2S2/c1-15(2,9-16-13(18)11-5-3-7-20-11)10-17-14(19)12-6-4-8-21-12/h3-8H,9-10H2,1-2H3,(H,16,18)(H,17,19) |
InChIキー |
RZWYCKPJCCIETA-UHFFFAOYSA-N |
SMILES |
CC(C)(CNC(=O)C1=CC=CS1)CNC(=O)C2=CC=CS2 |
正規SMILES |
CC(C)(CNC(=O)C1=CC=CS1)CNC(=O)C2=CC=CS2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B1225055.png)
![1-[2,3-Bis(2-furanyl)-6-quinoxalinyl]-3-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B1225056.png)
![2-[(1,3-benzothiazol-2-ylthio)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B1225060.png)


![N-[4-(4-morpholinyl)phenyl]-2-pyridin-4-yl-4-quinolinecarboxamide](/img/structure/B1225066.png)
![N-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-2-phenyl-4-oxazolecarboxamide](/img/structure/B1225069.png)
![N-[(cyclopentylamino)-oxomethyl]-2-[4-(2-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1225070.png)






